3-(Piperazin-1-yl)isoquinoline
Overview
Description
3-(Piperazin-1-yl)isoquinoline is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of isoquinoline and contains a piperazine ring, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)isoquinoline typically involves the reaction of 3-chloroisoquinoline with piperazine in ethylene glycol at 150°C for 24 hours. The reaction mixture is then cooled, and the crude product is purified using flash column chromatography to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: Oxidation reactions on isoquinoline can yield pyridine-3,4-dicarboxylic acid and its anhydride when treated with alkaline potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Pyridine-3,4-dicarboxylic acid.
Substitution: Substituted isoquinoline derivatives.
Scientific Research Applications
3-(Piperazin-1-yl)isoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Medicine: Explored for its potential antifungal and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares a similar piperazine ring but differs in the heterocyclic core.
Quinoline and Isoquinoline Derivatives: These compounds have structural similarities and are used in various therapeutic applications.
Uniqueness
3-(Piperazin-1-yl)isoquinoline is unique due to its specific combination of the isoquinoline core and piperazine ring, which imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
3-piperazin-1-ylisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-4-12-10-15-13(9-11(12)3-1)16-7-5-14-6-8-16/h1-4,9-10,14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPJVTSCAFZBGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=CC=CC=C3C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60515544 | |
Record name | 3-(Piperazin-1-yl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60515544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82117-35-9 | |
Record name | 3-(Piperazin-1-yl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60515544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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